5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is known to have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which includes this compound, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline. This reaction produces 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which then reacts with active methylene nitriles to afford the desired product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CNC(=O)C(=C1)C(=O)N . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
The compound this compound can participate in various chemical reactions. For instance, it can react with alkyl halides regioselectively at the S atom to give sulfides .Scientific Research Applications
Antibacterial and Antifungal Agents
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been studied for their antibacterial and antifungal properties. For instance, 6-oxo-pyridine-3-carboxamide derivatives displayed significant antibacterial activity, comparable to drugs like Ampicillin and Gentamicin, and were equipotent to Amphotericin B against fungi like Aspergillus fumigatus (El-Sehrawi et al., 2015).
Fluorescence Properties
These compounds also have interesting fluorescence properties. A study revealed the fluorescent nature of certain derivatives, including 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides. The spectral-luminescence properties of these compounds were investigated, offering potential applications in materials science (Ershov et al., 2015).
Synthetic Chemistry
In synthetic chemistry, these derivatives are key intermediates in the preparation of various compounds. For example, reactions with chromone-3-carboxamides have led to the formation of compounds with potential utility in organic synthesis and medicinal chemistry (Kornev et al., 2019).
Pharmaceutical Research
Additionally, these compounds play a role in pharmaceutical research. They have been used as intermediates in the synthesis of various pharmacologically relevant structures, contributing to the development of new drugs (Baškovč et al., 2012).
Antimicrobial Activity
Several studies have focused on synthesizing and evaluating the antimicrobial activity of these derivatives, showing promising results against a range of bacterial and fungal strains (Kolisnyk et al., 2015).
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(6(8)10)7(11)9-3-4/h2-3H,1H3,(H2,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFUPKKGZILFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514836 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-92-2 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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